molecular formula C8H18O2Zn B1611370 ZINC tert-butoxide CAS No. 4278-43-7

ZINC tert-butoxide

Cat. No. B1611370
CAS RN: 4278-43-7
M. Wt: 211.6 g/mol
InChI Key: DVGVEVPHJQJMPP-UHFFFAOYSA-N
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Description



  • Zinc tert-butoxide is a catalyst employed in organic synthesis.

  • It finds utility in various reactions, including esterification, transesterification, and aldol condensation.

  • Additionally, it serves as a valuable Lewis acid catalyst in the synthesis of various compounds.





  • Synthesis Analysis



    • A sol-gel process has been developed for the chemical synthesis of ZnS at room temperature using zinc tert-butoxide and H2S as precursors in a toluene solution.

    • The key step enabling this zinc-mediated epoxidation to be catalytic may be the equilibrium between zinc peroxide and zinc tert-butoxide in the presence of t-BuOOH.





  • Molecular Structure Analysis



    • Zinc tert-butoxide has the IUPAC name zinc bis(2-methyl-2-propanolate) .

    • It has an atomic weight of 65.38 g/mol and an atomic number of 30 .

    • Its physical properties include a melting point of 420°C , boiling point of 906°C , and good conductivity .





  • Chemical Reactions Analysis



    • Zinc tert-butoxide reacts rapidly with air, forming a dull grey zinc oxide coating.

    • It reacts with halo­gens, oxy­gen, chalco­gens, al­ka­lis, acids, am­mo­nia, and even less active metals.

    • It is an ampho­ter­ic met­al , forming com­plex com­pounds known as hy­droxo-zin­cates when reacting with al­ka­lis.




  • Scientific Research Applications

    Sol-Gel Processing

    Zinc tert-butoxide is used in sol-gel processing for the chemical synthesis of ZnS at room temperature. This process involves using zinc tert-butoxide and H2S as precursors in a toluene solution, leading to a yellow semi-transparent gel that dries to a reddish-orange solid. Characterization methods such as XRD, IR, and EDS confirm the product as ZnS with an atomic ratio of approximately 1:1 (Stanic et al., 1997).

    Coordination Chemistry and Mass Spectrometry

    Zinc tert-butoxide has been studied in coordination chemistry and analyzed via mass spectrometry. These studies reveal the presence of oligomers with more than four monomer units in the gaseous state, providing insights into the compound's behavior under different conditions (Adler et al., 1976).

    Catalysis in Asymmetric Epoxidation

    Zinc tert-butoxide-based catalysts have been developed for asymmetric epoxidation of enones, demonstrating high efficiency and enantioselectivity. These findings are significant in the field of organic synthesis, showing the potential of zinc tert-butoxide in catalytic applications (Keeri et al., 2016); (Yu et al., 1999).

    Synthesis of Acrylates from Olefins and CO2

    Zinc tert-butoxide plays a role in the catalytic carboxylation of ethylene with CO2, offering an industrially applicable alternative synthesis of sodium acrylate. This process demonstrates the versatility of zinc tert-butoxide in catalysis and its potential in environmentally friendly chemical processes (Manzini et al., 2017).

    Ring-Opening Polymerization

    Zinc tert-butoxide is used in the ring-opening polymerization of ε-caprolactone and l-lactide, acting as a catalyst. This application is crucial in polymer science, particularly for creating biodegradable and biocompatible polymers (Huang et al., 2006).

    Photodynamic Therapy

    In photodynamic therapy, zinc tert-butoxide derivatives have been designed as active parts of third-generation photosensitizers. These derivatives show promising photophysical properties and high singlet oxygen quantum yield, crucial for effective photodynamic therapy (Zimcik et al., 2009).

    Organic-Capped ZnO Quantum Dots

    Zinc tert-butoxide is involved in the synthesis of organic-capped and colloidal ZnO quantum dots (QDs). These QDs exhibit quantum size effect upon UV emission and are highly dispersible in various organic solvents, making them significant in nanotechnology applications (Omata et al., 2011).

    Stress Response in Biological Systems

    Studies on zinc tert-butoxide-related compounds, such as tert-butylhydroquinone, show their role in activating metal-responsive transcription factor-1 in response to reactive oxygen species. This is significant in understanding the stress response in biological systems (Dalton et al., 1996).

    Countering Negative Effects of Cadmium

    Zinc tert-butoxide-derived nanoparticles have been used to counter the negative effects generated by cadmium in plants, indicating its potential role in environmental and agricultural applications (Faizan et al., 2020).

    Biomedical Applications

    Zinc tert-butoxide-derived nanoparticles, specifically Zinc Oxide Nanoparticles, have shown promising applications in biomedical fields due to their excellent biocompatibility and potential in anticancer and antibacterial activities (Mishra et al., 2017); (Jiang et al., 2018).

    Safety And Hazards



    • Zinc tert-butoxide is flammable, sensitive to moisture, and can react violently with water.

    • It causes burns to eyes, skin, and mucous membranes.

    • Proper precautions should be taken during handling and storage.




  • Future Directions



    • Research on ALD nanomaterials continues to expand, enabling novel applications in nanoscience and nanotechnology.

    • Surface modification , 3D nanostructures , and device development using ALD materials hold promise for future innovations.




    Please note that this analysis is based on available information, and further research may reveal additional insights1234567


    properties

    IUPAC Name

    zinc;2-methylpropan-2-olate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C4H9O.Zn/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DVGVEVPHJQJMPP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)[O-].CC(C)(C)[O-].[Zn+2]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H18O2Zn
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60557060
    Record name Zinc bis(2-methylpropan-2-olate)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60557060
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    211.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    ZINC tert-butoxide

    CAS RN

    4278-43-7
    Record name Zinc bis(2-methylpropan-2-olate)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60557060
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    Isatin and 5-methylisatin were purchased from Aldrich and used as received. 5-methoxyisatin was purchased from Oakwood and used as received. 4,6-Dibromoisatin was purchased from D-L Chiral Chemicals and was dissolved in methanol and copious purple solid impurities were removed by filtration. L-tert-Leucine was purchased from Chem-Impex and Boc protected prior to use. Magnesium Sulfate was purchased from Fisher and flame-dried under vacuum prior to use. Magnesium Bromide Diethyl Etherate (MgBr2 Et2O) was purchased from Aldrich and used as received. Methanol was purchased from Acros (99.8% anhydrous) and distilled at 1 atm from sodium metal prior to use or used as received. Potassium Carbonate was purchased from Fisher and dried at 80° C. under vacuum for 12 h prior to use. Pyrroidine was purchased from Aldrich and used as received. Sodium Borohydride was purchased from Aldrich and used as received. Sodium tert-Butoxide was purchased from Strem and used as received. Sodium Hydride (60 wt % in oil) was purchased from Strem and used as received. Sodium Periodate was purchased from Acros and used as received. Titanium Tetrachloride (TICl4) was purchased from Aldrich and used as received. Triethylamine was purchased from Aldrich and distilled from CaH2 prior to use. 2-(Trimethylsilyl)ethoxymethyl Chloride, technical grade (SEM-Cl) was purchased from Aldrich and used as received. p-Toluenesulfonic Acid Monohydrate was purchased from Aldrich and used as received. L-Valine Ethyl Ester Hydrochloride was purchased from Aldrich and used as received. Zinc tert-Butoxide was prepared by reaction of tert-butanol with diethylzinc. A flame-dried round bottom flask is purged with nitrogen, sealed with a septum and electrical tape, and charged with toluene (100 mL) and tert-butanol (1.8 mL, 19 mmol) by syringe. The solution is cooled to −78° C. and diethylzinc (Caution Pyrophoric!1.5 mL, 15 mmol) is added dropwise by syringe over 10 minutes. The reaction is allowed to warm to 22° C. and to stir for 18 h. The toluene is removed by distillation under nitrogen at 1 atm. and the resulting solid is dried under vacuum for 12 h. The solid is removed from the flask in a nitrogen-filled glovebox to afford 1.5 g (7.1 mmol, 46% yield) of a white powder.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    ZINC tert-butoxide
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    ZINC tert-butoxide

    Citations

    For This Compound
    40
    Citations
    M Kubisiak, K Zelga, I Justyniak, E Tratkiewicz… - …, 2013 - ACS Publications
    … the coordination of the enone to the metal center of the monomeric complex, which is followed by epoxidation of the enone by the alkylperoxide moiety and formation of zinc tert-butoxide…
    Number of citations: 31 pubs.acs.org
    V Stanić, TH Etsell, AC Pierre, RJ Mikula - Materials letters, 1997 - Elsevier
    … In this paper we report on preliminary results of ZnS synthesis in a toluene solution from zinc tert-butoxide, Zn(OBu’), and hydrogen sulfide, H,S. The reaction product was a semi-…
    Number of citations: 99 www.sciencedirect.com
    S Suh, LA Mîinea, DM Hoffman, Z Zhang… - Journal of materials …, 2001 - researchgate.net
    Homoleptic transition-metal and main group amide complexes, M (NRR) n (where R and R are alkyl groups, such as CH3 or CH2CH3), in combination with ammonia have been …
    Number of citations: 20 www.researchgate.net
    V Stanic - 1997 - ui.adsabs.harvard.edu
    … Colloidal gels were prepared from germanium ethoxide, germanium isopropoxide, zinc tert-butoxide and tungsten (VI) ethoxide, whereas colloidal powder was produced from tungsten (…
    Number of citations: 2 ui.adsabs.harvard.edu
    X Liu, JF Hartwig - Journal of the American Chemical Society, 2004 - ACS Publications
    … only zinc tert-butoxide. Thus, a reaction conducted with 0.5 equiv of zinc tert-butoxide that … twice the amount of the commercial “zinc tert-butoxide”. Because this reaction tolerated the …
    Number of citations: 170 pubs.acs.org
    H Wang, Y Yang, H Ma - Macromolecules, 2014 - ACS Publications
    … (see Supporting Information Figure S27); the poor crystallinity of the complex however hampered the isolation of analytically pure product in a synthetic scale, whereas zinc tert-butoxide …
    Number of citations: 120 pubs.acs.org
    MH Chisholm, J Gallucci, K Phomphrai - Inorganic Chemistry, 2002 - ACS Publications
    … We allowed samples of the related magnesium and zinc tert-butoxide complexes 3 and 4 to react with L-LA (ca. 5 equiv.) in toluene-d 8 and THF-d 8 and then monitored the 1 H NMR …
    Number of citations: 438 pubs.acs.org
    JP Roberts, C Lee - Organic Letters, 2005 - ACS Publications
    … the poor reactivity of zinc tert-butoxide toward the iridium-bound cationic intermediate, whereby the requisite deprotonation process is effectively mediated by zinc tert-butoxide. While a …
    Number of citations: 42 pubs.acs.org
    J Youn - 2015 - ideals.illinois.edu
    … Zinc tert-butoxide and molybdenum isopropoxide solutions of 0.42% w/v and 0.78% … zinc-tert-butoxide and tin isopropoxide solution was prepared by mixing 0.42% w/v zinc tert-butoxide …
    Number of citations: 2 www.ideals.illinois.edu
    K Merz, M Moreno, E Löffler, L Khodeir… - Chemical …, 2008 - pubs.rsc.org
    The remarkably distinct reactivity of hydridozinc heterobimetallic cubanes [(HZnOtBu)4−n(thf·LiOtBu)n] 1a–1d towards CO2 is reported—the hydride transfer from Zn–H to CO2 is …
    Number of citations: 12 pubs.rsc.org

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